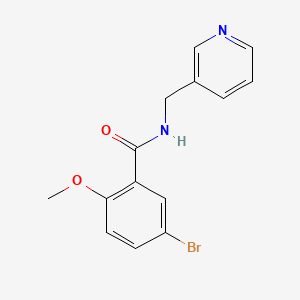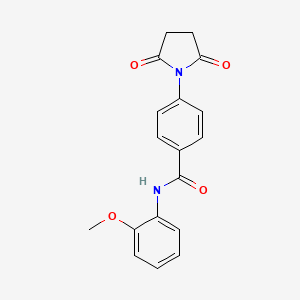![molecular formula C18H26N4S B5819602 5-[(4-Tert-butylphenyl)methylsulfanyl]-1-cyclohexyltetrazole](/img/structure/B5819602.png)
5-[(4-Tert-butylphenyl)methylsulfanyl]-1-cyclohexyltetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-Tert-butylphenyl)methylsulfanyl]-1-cyclohexyltetrazole is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a tert-butylphenyl group and a cyclohexyl group attached to the tetrazole ring through a sulfanyl (thioether) linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Tert-butylphenyl)methylsulfanyl]-1-cyclohexyltetrazole typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors such as nitriles or amines with azide sources under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol or sulfide reacts with a suitable leaving group on the tetrazole ring.
Attachment of the Tert-butylphenyl and Cyclohexyl Groups: These groups can be introduced through various coupling reactions, such as Suzuki-Miyaura coupling or other palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Tert-butylphenyl)methylsulfanyl]-1-cyclohexyltetrazole can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under suitable conditions to modify the tetrazole ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfanyl group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halides, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced tetrazole derivatives.
Substitution: Substituted tetrazole derivatives with modified functional groups.
Scientific Research Applications
5-[(4-Tert-butylphenyl)methylsulfanyl]-1-cyclohexyltetrazole has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 5-[(4-Tert-butylphenyl)methylsulfanyl]-1-cyclohexyltetrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The sulfanyl group and the tetrazole ring can participate in various interactions, including hydrogen bonding, coordination with metal ions, and covalent bonding with target molecules. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-Tert-butylphenyl)methylsulfanyl]-1-phenyltetrazole
- 5-[(4-Tert-butylphenyl)methylsulfanyl]-1-methyltetrazole
Uniqueness
5-[(4-Tert-butylphenyl)methylsulfanyl]-1-cyclohexyltetrazole is unique due to the presence of both the tert-butylphenyl and cyclohexyl groups, which can impart distinct chemical and physical properties. These groups can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications that similar compounds may not be able to achieve.
Properties
IUPAC Name |
5-[(4-tert-butylphenyl)methylsulfanyl]-1-cyclohexyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4S/c1-18(2,3)15-11-9-14(10-12-15)13-23-17-19-20-21-22(17)16-7-5-4-6-8-16/h9-12,16H,4-8,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTRYUZGOGGPFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NN=NN2C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ETHYL 2-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]OXY}ACETATE](/img/structure/B5819525.png)


![ethyl 4-({[(2-methylbenzyl)thio]acetyl}amino)benzoate](/img/structure/B5819557.png)
![3-[(4-methoxy-3-nitrobenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B5819563.png)




![3-(3-Oxo-5-prop-2-enyl-[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid](/img/structure/B5819585.png)
![3,4-Dimethyl-5-[(4-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B5819610.png)
![methyl 4-[(2,3-dichlorobenzoyl)amino]benzoate](/img/structure/B5819614.png)
![6-nitro-2-(4H-1,2,4-triazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5819629.png)
